molecular formula C9H6BrN B8596290 3-Bromocinnamonitrile

3-Bromocinnamonitrile

Cat. No.: B8596290
M. Wt: 208.05 g/mol
InChI Key: DTGJLERNSYLLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromobenzonitrile (CAS 6952-59-6) is a halogenated aromatic nitrile with the molecular formula C₇H₄BrN and a molecular weight of 182.017 g/mol . Its structure consists of a benzene ring substituted with a bromine atom at the meta position and a nitrile group (-CN) at the same position. This compound is widely used as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its reactivity stems from the electron-withdrawing nitrile group and the bromine atom, which can participate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Properties

Molecular Formula

C9H6BrN

Molecular Weight

208.05 g/mol

IUPAC Name

3-(3-bromophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7H

InChI Key

DTGJLERNSYLLAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Effects

The position of substituents on the benzene ring significantly influences physical properties and reactivity. For example:

  • 2-Bromobenzonitrile (ortho-substituted bromine): Steric hindrance between the bromine and nitrile groups may reduce reactivity in certain reactions compared to the meta isomer .

Presence of Additional Halogens

The introduction of multiple halogens alters electronic and steric profiles:

  • 3-Bromo-2-fluorobenzonitrile (CAS 840481-82-5): The fluorine atom increases electronegativity, enhancing the nitrile's electron-withdrawing effect. This compound is valuable in synthesizing fluorinated pharmaceuticals .
  • 3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2): The bromomethyl (-CH₂Br) and chloro groups introduce dual reactivity sites, enabling alkylation and nucleophilic substitution in tandem .

Functional Group Variations

  • 3-(Bromomethyl)benzonitrile (CAS 28188-41-2): The bromomethyl group allows for alkylation reactions, making it a versatile intermediate in polymer and drug synthesis. Its molecular weight (196.044 g/mol ) is higher than 3-bromobenzonitrile due to the additional methyl group .
  • 3-Amino-4-chlorobenzonitrile (CAS 53312-79-1): The amino (-NH₂) group introduces nucleophilic character, enabling condensation reactions. This compound is critical in dye and heterocycle synthesis .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Bromobenzonitrile 6952-59-6 C₇H₄BrN 182.017 -Br (meta), -CN (meta)
4-Bromobenzonitrile N/A C₇H₄BrN ~182.017 -Br (para), -CN (para)
3-Bromo-2-fluorobenzonitrile 840481-82-5 C₇H₃BrFN 200.01 -Br (meta), -F (ortho), -CN
3-(Bromomethyl)benzonitrile 28188-41-2 C₈H₆BrN 196.044 -CH₂Br (meta), -CN (meta)
3-Amino-4-chlorobenzonitrile 53312-79-1 C₇H₅ClN₂ 211.061 -NH₂ (meta), -Cl (para), -CN

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